1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound with significant interest in medicinal chemistry. This compound features a complex structure that includes a pyrido-pyrimidine framework, which is known for its biological activity. The compound is classified under pyrimidine derivatives, which are widely studied for their pharmacological properties.
1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate belongs to the class of halogenated pyrimidines, which are characterized by the presence of chlorine atoms. These compounds often exhibit diverse biological activities, making them valuable in drug discovery and development.
The synthesis of 1-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions.
Technical details regarding the specific reagents and conditions used in these reactions can be found in patent documents and chemical synthesis literature .
The molecular structure of 1-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be described as follows:
1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions typical for halogenated compounds:
Technical details on these reactions can be found in chemical reaction databases and literature focusing on heterocyclic chemistry .
The mechanism of action for compounds like 1-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves interaction with specific biological targets such as enzymes or receptors.
Data supporting these mechanisms can be found in pharmacological studies focusing on similar heterocyclic compounds .
Relevant data regarding these properties can be referenced from material safety data sheets and chemical catalogs .
1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has potential applications in medicinal chemistry due to its biological activity:
Scientific uses are documented in research articles exploring similar compounds' pharmacological profiles and applications in drug discovery .
Nitrogen-containing heterocycles represent foundational scaffolds in medicinal chemistry, with pyrimidine derivatives occupying a privileged position due to their ubiquity in biological systems and structural versatility in drug design. The pyrido[4,3-d]pyrimidine system—a fused bicyclic framework integrating pyridine and pyrimidine rings—exhibits exceptional three-dimensional diversity, enabling precise interactions with therapeutic targets. This scaffold mimics purine bases, facilitating recognition by enzymes involved in nucleotide metabolism and signal transduction, particularly kinases and reductases [2] [8]. The core structure’s conformational flexibility allows for strategic decoration with pharmacophoric substituents, making it a versatile template for developing inhibitors against proliferative, infectious, and inflammatory diseases. Chlorine atoms, as featured prominently in dihydropyrido-pyrimidine derivatives, further refine bioactivity through steric and electronic modulation, enhancing target affinity and metabolic stability.
The pyrido[4,3-d]pyrimidine core exemplifies a "privileged scaffold" in drug discovery, characterized by its capacity to yield bioactive ligands across multiple target classes. Structurally, the fusion of pyrimidine and pyridine rings creates a planar, electron-deficient system amenable to π-stacking interactions with protein binding sites, while the embedded pyrimidine nitrogen atoms facilitate hydrogen bonding and coordination with metal ions in catalytic domains [6] [8]. This molecular architecture underpins its utility in targeting oncology-relevant kinases. For example, pyrido[2,3-d]pyrimidine analogs demonstrate potent inhibition of tyrosine kinases (e.g., EGFR), phosphatidylinositol-3-kinase (PI3K), and cyclin-dependent kinases (CDKs) by competitively occupying ATP-binding pockets [2]. The scaffold’s mimicry of purines enables disruption of folate metabolism via dihydrofolate reductase (DHFR) inhibition, exemplified by piritrexim—a pyridopyrimidine antifolate with documented antitumor activity [2].
Table 1: Structural and Bioactive Profile of 1-Chloroethyl 2,4-Dichloro-7,8-Dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1201781-22-7 |
Molecular Formula | C₁₀H₁₀Cl₃N₃O₂ |
Molecular Weight | 310.56 g/mol |
IUPAC Name | 1-Chloroethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Key Structural Features | Dihydropyrido[4,3-d]pyrimidine core, 1-chloroethyl ester, 2,4-dichloro substituents |
Scaffold Type | Bicyclic heterocycle (pyridine-fused pyrimidine) |
Reactive Sites | Chloroethyl group (electrophile), dichloropyrimidine ring (nucleophilic substitution sites) |
The dihydro variant (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) introduces partial saturation, enhancing solubility and conformational adaptability for optimized target engagement. In the specific case of 1-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, the 1-chloroethyl ester acts as a latent electrophile, enabling covalent modification of nucleophilic residues (e.g., cysteine thiols) in target proteins [3] [7]. This strategic functionalization aligns with contemporary approaches to irreversible inhibition, particularly for resistant targets. Synthetic accessibility further bolsters the scaffold’s utility; pyridopyrimidines are typically constructed via annulation strategies, such as condensation of 2,4,6-triaminopyrimidine with aldehydes or malonaldehyde derivatives, followed by regioselective chlorination [2] [4]. The commercial availability of tert-butyl-protected precursors (e.g., tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, CAS 635698-56-5) facilitates efficient derivatization, underscoring the scaffold’s role as a synthetic linchpin [1] [5].
Chlorine substituents exert profound effects on the physicochemical and biological profiles of dihydropyrido-pyrimidines. Position-specific chlorination influences electron distribution, lipophilicity, and steric bulk, thereby modulating target affinity, membrane permeability, and metabolic stability. In 1-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, chlorine atoms occupy three distinct positions, each contributing distinct bioactivity-enhancing properties:
2,4-Dichloro-Pyrimidine Ring: Chlorine at the 2- and 4-positions of the pyrimidine moiety creates electron-deficient aromatic systems, rendering these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This facilitates targeted covalent modification or serves as a synthetic handle for further derivatization. For instance, chlorine at C4 can be displaced by amines or alkoxides to generate analogs with tunable target specificity [4] [7]. Comparative studies of dichloro- versus monochloro-pyridopyrimidines (e.g., tert-butyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate) reveal that the dichloro pattern enhances electrophilicity, thereby increasing inhibitory potency against kinases like ABL or FGFR [5] [8].
1-Chloroethyl Ester: The β-chloroethyl group introduces a latent alkylating capability. Under physiological conditions, this moiety can undergo intramolecular cyclization to form reactive aziridinium intermediates, enabling covalent bond formation with nucleophilic residues (e.g., histidine or cysteine) in enzyme active sites [3] [10]. This mechanism aligns with the bioactivity of nitrogen mustard analogs but with enhanced site-specificity conferred by the pyridopyrimidine targeting moiety.
Table 2: Structural and Functional Comparison of Chlorinated Pyridopyrimidine Carboxylates
Compound | CAS Number | Chlorination Pattern | Molecular Weight (g/mol) | Key Bioactive Properties |
---|---|---|---|---|
1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1201781-22-7 | 2,4-Dichloro (pyrimidine) + β-chloroethyl ester | 310.56 | Electrophilic reactivity, kinase inhibition potential |
2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1449117-45-6 | 2,4-Dichloro (pyrimidine) + terminal chloroethyl ester | 310.56 | Similar SNAr potential; terminal Cl may offer different reactivity |
tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 635698-56-5 | 2,4-Dichloro (pyrimidine) | 304.17 | Precursor for SNAr; no inherent alkylating capability |
6-Benzyl-2,4-dichloro-5H,7H,8H-pyrido[4,3-d]pyrimidine | 778574-06-4 | 2,4-Dichloro (pyrimidine) | 294.18 | Enhanced lipophilicity; potential CNS penetration |
Systematic structure-activity relationship (SAR) studies underscore chlorine’s impact on cytotoxicity. Chlorination at the pyrimidine 4-position consistently enhances antiproliferative activity against solid tumors compared to hydrogen or methyl substituents. This effect is attributed to improved target engagement via halogen bonding with kinase hinge regions or DHFR backbone carbonyls [9]. Furthermore, chlorine’s role in modulating lipophilicity (measured by cLogP) directly influences cellular uptake; derivatives with dichloro motifs exhibit higher membrane permeability than non-halogenated counterparts, as evidenced by cellular assays using multidrug-resistant cancer lines [6] [9].
The synthetic versatility of chlorinated pyridopyrimidines is exemplified by the commercial availability of diverse analogs. For instance, 2-chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1449117-45-6) shares the dichloropyrimidine core but features a terminally chlorinated ethyl ester, offering divergent reactivity for nucleophilic displacement [4] [7]. Similarly, benzyl- or cyclopropyl-substituted variants (e.g., 6-benzyl-2,4-dichloro-5H,7H,8H-pyrido[4,3-d]pyrimidine, CAS 778574-06-4) leverage chlorine’s electronic effects while altering steric profiles for tailored target interactions [1]. These compounds collectively highlight chlorine’s dual role as a bioisostere for metabolic stabilization and a chemical handle for rational drug optimization.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1